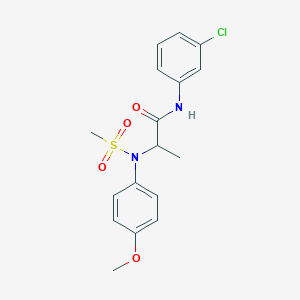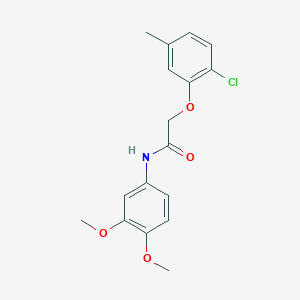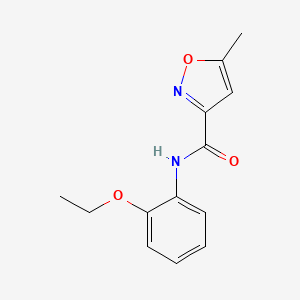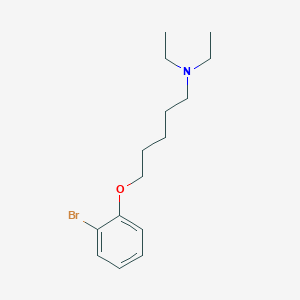![molecular formula C25H33N3O3 B5127075 3-{1-[2-(dimethylamino)benzoyl]-3-piperidinyl}-N-(3-methoxybenzyl)propanamide](/img/structure/B5127075.png)
3-{1-[2-(dimethylamino)benzoyl]-3-piperidinyl}-N-(3-methoxybenzyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-{1-[2-(dimethylamino)benzoyl]-3-piperidinyl}-N-(3-methoxybenzyl)propanamide, also known as Compound X, is a novel chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It was first synthesized in 2010 by a group of researchers and since then, has been extensively studied for its potential use in drug discovery, neuroscience, and cancer research.
Mécanisme D'action
The mechanism of action of 3-{1-[2-(dimethylamino)benzoyl]-3-piperidinyl}-N-(3-methoxybenzyl)propanamide X is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and proteins in the body. Studies have shown that it can inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a crucial role in gene expression and protein function.
Biochemical and Physiological Effects:
3-{1-[2-(dimethylamino)benzoyl]-3-piperidinyl}-N-(3-methoxybenzyl)propanamide X has been shown to have several biochemical and physiological effects. It has been found to induce cell death in cancer cells, inhibit inflammation, and reduce oxidative stress in the body. It has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of 3-{1-[2-(dimethylamino)benzoyl]-3-piperidinyl}-N-(3-methoxybenzyl)propanamide X is its high potency and selectivity towards its target enzymes and proteins. This makes it an ideal compound for use in drug discovery and other research applications. However, one of the limitations of this compound is its poor solubility in water, which can make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for research on 3-{1-[2-(dimethylamino)benzoyl]-3-piperidinyl}-N-(3-methoxybenzyl)propanamide X. One of the major areas of research is in the development of new drugs based on this compound. Another area of research is in the study of its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, research is needed to further understand the mechanism of action of this compound and its effects on various cellular processes.
Méthodes De Synthèse
The synthesis of 3-{1-[2-(dimethylamino)benzoyl]-3-piperidinyl}-N-(3-methoxybenzyl)propanamide X involves several steps, starting with the reaction between 3-methoxybenzaldehyde and piperidine, followed by the reaction with 2-dimethylaminobenzoyl chloride to form the intermediate compound. The final step involves the reaction of the intermediate compound with 3-methoxybenzylamine to yield 3-{1-[2-(dimethylamino)benzoyl]-3-piperidinyl}-N-(3-methoxybenzyl)propanamide X in high yields.
Applications De Recherche Scientifique
3-{1-[2-(dimethylamino)benzoyl]-3-piperidinyl}-N-(3-methoxybenzyl)propanamide X has shown promising results in various scientific research applications. One of the major applications of this compound is in drug discovery. It has been found to have potential as a lead compound for the development of new drugs for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
Propriétés
IUPAC Name |
3-[1-[2-(dimethylamino)benzoyl]piperidin-3-yl]-N-[(3-methoxyphenyl)methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H33N3O3/c1-27(2)23-12-5-4-11-22(23)25(30)28-15-7-9-19(18-28)13-14-24(29)26-17-20-8-6-10-21(16-20)31-3/h4-6,8,10-12,16,19H,7,9,13-15,17-18H2,1-3H3,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWKXITQDLXPELL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC=C1C(=O)N2CCCC(C2)CCC(=O)NCC3=CC(=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H33N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-{1-[2-(dimethylamino)benzoyl]-3-piperidinyl}-N-(3-methoxybenzyl)propanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-({4-[(4aS*,8aR*)-octahydro-2(1H)-isoquinolinylcarbonyl]-1,3-oxazol-2-yl}methoxy)quinoline](/img/structure/B5126994.png)

![N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-methyl-N~1~-(5-methyl-3-isoxazolyl)glycinamide](/img/structure/B5127007.png)


![1-[4-(2-fluorophenoxy)butyl]-1H-imidazole](/img/structure/B5127020.png)

![N~1~-{2-[(4-chlorophenyl)thio]ethyl}-N~2~-(methylsulfonyl)-N~2~-(4-phenoxyphenyl)glycinamide](/img/structure/B5127038.png)


![N-({[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]amino}carbonothioyl)-2-thiophenecarboxamide](/img/structure/B5127052.png)
![N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-methyl-3-nitrobenzamide](/img/structure/B5127056.png)
![5-{3-[3-(3,4-dimethylphenoxy)propoxy]benzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5127070.png)
![4,4'-{[4-(trifluoromethyl)phenyl]methylene}bis(3-methyl-1-phenyl-1H-pyrazol-5-ol)](/img/structure/B5127076.png)